molecular formula C14H26N2O B12493698 2-Butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

2-Butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B12493698
M. Wt: 238.37 g/mol
InChI Key: BEPWCSRYUJRRQZ-UHFFFAOYSA-N
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Description

2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL is a complex organic compound with a unique tricyclic structure. This compound is characterized by its stability and potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C12H22N2O, and it has a molecular weight of approximately 210.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

    Substitution: Alkyl halides, solvents like dichloromethane or toluene, reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE
  • 2-BENZYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE

Uniqueness

2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL is unique due to its butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

2-butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C14H26N2O/c1-4-5-6-11-15-7-13(2)8-16(11)10-14(3,9-15)12(13)17/h11-12,17H,4-10H2,1-3H3

InChI Key

BEPWCSRYUJRRQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1N2CC3(CN1CC(C2)(C3O)C)C

Origin of Product

United States

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